

Spectral Data of 6-Methoxy-2-naphthol: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-2-naphthol

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This technical guide provides a comprehensive overview of the spectral data for **6-Methoxy-2-naphthol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule, supported by detailed experimental protocols and data presented in a clear, tabular format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectral data for **6-Methoxy-2-naphthol**. This data is compiled from publicly available spectral databases and peer-reviewed literature for closely related compounds, providing a reliable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the predicted chemical shifts (δ) in parts per million (ppm) for the ^1H and ^{13}C nuclei of **6-Methoxy-2-naphthol**.

Table 1: ^1H NMR Spectral Data of **6-Methoxy-2-naphthol** (Predicted)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1	~7.7	d	~9.0
H3	~7.1	d	~2.5
H4	~7.3	dd	~9.0, 2.5
H5	~7.2	d	~2.5
H7	~7.1	dd	~8.5, 2.5
H8	~7.6	d	~8.5
OCH ₃	~3.9	s	-
OH	Variable	br s	-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of **6-Methoxy-2-naphthol** (Predicted)

Carbon	Chemical Shift (δ , ppm)
C1	~129.5
C2	~155.0
C3	~109.0
C4	~129.0
C4a	~127.0
C5	~106.0
C6	~158.0
C7	~119.0
C8	~129.8
C8a	~135.0
OCH ₃	~55.5

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the characteristic absorption bands for **6-Methoxy-2-naphthol**.

Table 3: IR Spectral Data of **6-Methoxy-2-naphthol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (phenolic)
~3050	Medium	C-H stretch (aromatic)
~2950, ~2850	Medium	C-H stretch (methyl)
~1620, ~1510	Strong	C=C stretch (aromatic)
~1260	Strong	C-O stretch (aryl ether)
~1210	Strong	C-O stretch (phenol)
~850, ~810	Strong	C-H bend (out-of-plane)

Sample Preparation: KBr wafer.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The following table shows the expected absorption maxima (λ_{max}) for **6-Methoxy-2-naphthol** in ethanol.

Table 4: UV-Vis Spectral Data of **6-Methoxy-2-naphthol**

λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent
~225	~45,000	Ethanol
~265	~6,000	Ethanol
~320	~2,500	Ethanol
~335	~2,000	Ethanol

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

- Sample Preparation: Dissolve 5-10 mg of **6-Methoxy-2-naphthol** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled sequence to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation (KBr Wafer Technique):
 - Grind a small amount (1-2 mg) of **6-Methoxy-2-naphthol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent wafer.
- Data Acquisition: Place the KBr wafer in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

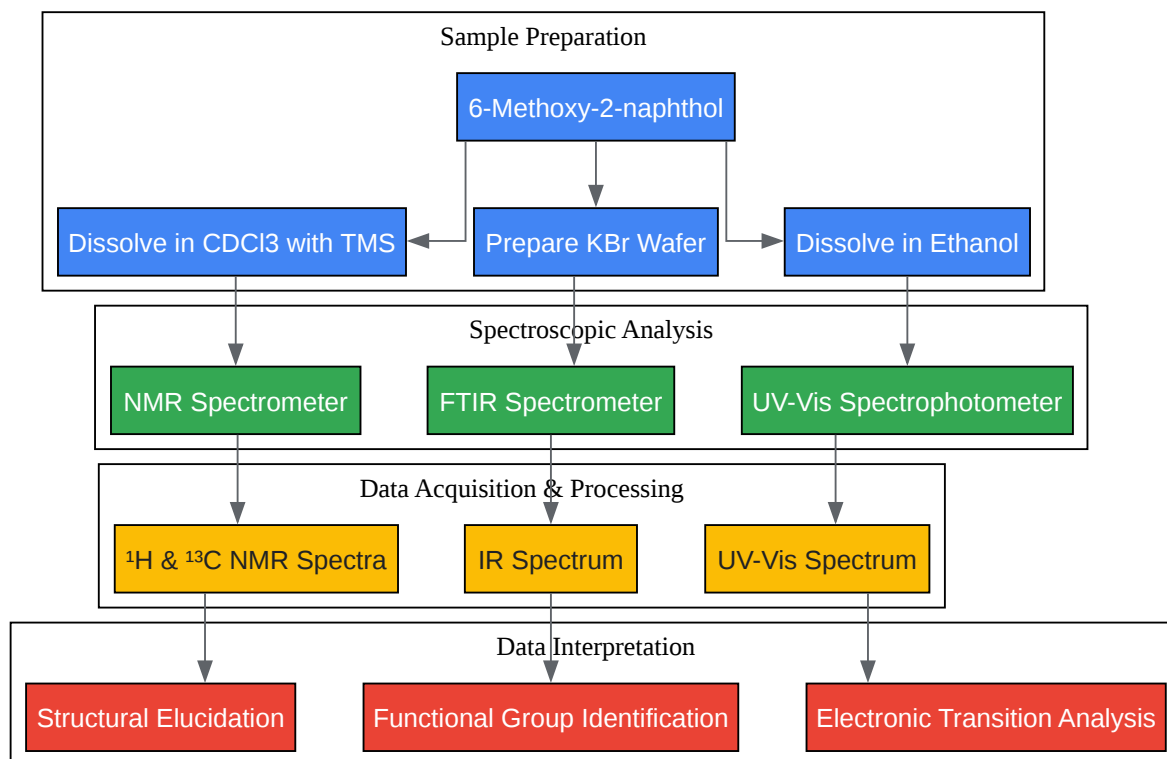
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded using a double-beam UV-Vis spectrophotometer.

- **Sample Preparation:** Prepare a stock solution of **6-Methoxy-2-naphthol** in a UV-grade solvent such as ethanol. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
- **Data Acquisition:**
 - Use a quartz cuvette with a 1 cm path length.
 - Fill the reference cuvette with the pure solvent (ethanol) and the sample cuvette with the prepared solution of **6-Methoxy-2-naphthol**.
 - Scan the sample from approximately 200 to 400 nm to record the absorption spectrum and identify the wavelengths of maximum absorbance (λ_{max}).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **6-Methoxy-2-naphthol**.



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Caption: Workflow for the spectroscopic analysis of **6-Methoxy-2-naphthol**.

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